REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[C:13]1(=[O:19])[O:18][C:16](=[O:17])[CH2:15][CH2:14]1.Cl>>[O:19]=[C:13]([C:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[CH:4][CH:5]=1)[CH2:14][CH2:15][C:16]([OH:18])=[O:17] |f:1.2.3.4|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Type
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CUSTOM
|
Details
|
with magnetic stirring in a 50-cm3 flask
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The solution is cooled in an ice bath
|
Type
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STIRRING
|
Details
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The reaction mixture is stirred for 1 h 30 min at a temperature of 0° C.
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
It is poured into ice
|
Type
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EXTRACTION
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Details
|
It is extracted with 3 volumes of ether
|
Type
|
WASH
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Details
|
The organic phases are washed 3 times with 10% potassium carbonate solution
|
Type
|
ADDITION
|
Details
|
by adding concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
O=C(CCC(=O)O)C1=CC=C(C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |